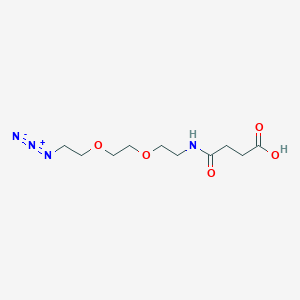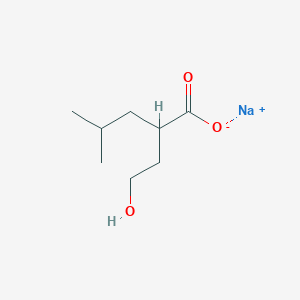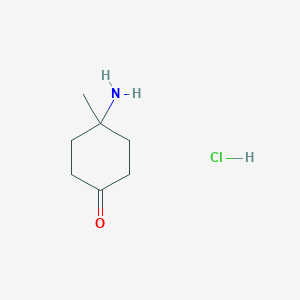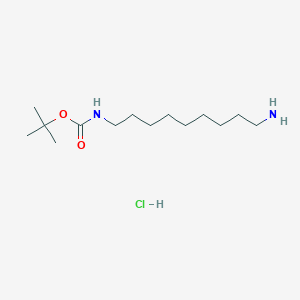
N3-DOOA-Suc-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Cellular Effects
The effects of N3-DOOA-Suc-OH on various types of cells and cellular processes are not yet fully understood. Compounds with similar nitrogen and oxygen functionalities have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-DOOA-Suc-OH involves multiple steps, typically starting with the preparation of intermediate compounds that contain azide and succinic acid functionalities. The azide ion (N3-) is a great nucleophile in nucleophilic substitution reactions, particularly in S_N2 reactions. Primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in the formation of alkyl azides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N3-DOOA-Suc-OH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide ion is a strong nucleophile and can participate in S_N2 reactions with primary and secondary alkyl halides.
Reduction: Organic azides can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts such as sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Scientific Research Applications
N3-DOOA-Suc-OH has several applications in scientific research, including:
Advanced Material Synthesis: Due to its nitrogen-rich structure, it is used in the synthesis of high-energy materials and advanced materials for batteries and supercapacitors.
Environmental Chemistry: It plays a role in the catalytic reduction of pollutants and the conversion of greenhouse gases into less harmful substances.
Photocatalysis and Nitrogen Fixation: It is utilized in photocatalysis, particularly in the context of nitrogen fixation, converting atmospheric nitrogen into ammonia.
Mechanism of Action
The mechanism of action of N3-DOOA-Suc-OH involves its ability to participate in nucleophilic substitution reactions due to the presence of the azide ion. The azide ion acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including the formation of C-N bonds .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): An organic azide used as a pharmaceutical agent.
Neodymium Hydroxide Nanorods: Used in supercapacitors.
Uniqueness
N3-DOOA-Suc-OH is unique due to its combination of azide and succinic acid functionalities, which provide it with distinct chemical properties and reactivity. Its ability to participate in nucleophilic substitution and reduction reactions makes it versatile for various applications in material science, environmental chemistry, and photocatalysis.
Properties
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-14-13-4-6-19-8-7-18-5-3-12-9(15)1-2-10(16)17/h1-8H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLWUKYEXBSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)










